molecular formula C9H10OS2 B12589473 S-(Sulfanylmethyl) phenylethanethioate CAS No. 650607-79-7

S-(Sulfanylmethyl) phenylethanethioate

Cat. No.: B12589473
CAS No.: 650607-79-7
M. Wt: 198.3 g/mol
InChI Key: GEBBYNWQMVYUIN-UHFFFAOYSA-N
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Description

S-(Sulfanylmethyl) phenylethanethioate is a sulfur-containing thioester compound characterized by a phenylethanethioate backbone with a sulfanylmethyl (-SCH2-) substituent. The sulfanylmethyl group enhances electron density and steric effects, influencing reactivity and stability compared to oxygen-based analogs .

Properties

CAS No.

650607-79-7

Molecular Formula

C9H10OS2

Molecular Weight

198.3 g/mol

IUPAC Name

S-(sulfanylmethyl) 2-phenylethanethioate

InChI

InChI=1S/C9H10OS2/c10-9(12-7-11)6-8-4-2-1-3-5-8/h1-5,11H,6-7H2

InChI Key

GEBBYNWQMVYUIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)SCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(Sulfanylmethyl) phenylethanethioate typically involves the reaction of benzeneethanethioic acid with a sulfanylmethyl reagent. The reaction conditions often include the use of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the carbonyl carbon of the ester .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of S-(Sulfanylmethyl) phenylethanethioate involves its interaction with nucleophiles, particularly thiols. The thioester group is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to release the product and regenerate the thiol . This mechanism is crucial in both synthetic and biological contexts.

Comparison with Similar Compounds

S-Benzyl Phenylethanethioate

  • Structure : Features a benzyl (-CH2C6H5) group instead of the sulfanylmethyl substituent.
  • Physical Properties :
    • IR: Strong carbonyl stretch at 1689 cm⁻¹, indicative of the thioester group.
    • NMR: δ 3.87 (s, 2H) for the benzyl methylene protons and δ 7.25–7.39 (m, 10H) for aromatic protons .
  • Applications : Used in polymer synthesis as a chain extender. Its sulfur content improves tensile strength in poly(thiourethane-urethane)s compared to oxygen analogs .

S-Phenyln-Dodecanethioate

  • Structure : Contains a long alkyl chain (n-dodecyl) attached to the thioester.
  • Physical Properties :
    • IR: Higher carbonyl stretch (1702 cm⁻¹), suggesting increased electron withdrawal from the alkyl chain.
    • NMR: δ 0.90 (t, 3H) for terminal methyl protons and δ 1.25–1.29 (m, 16H) for the alkyl chain .
  • Applications: Likely used in hydrophobic polymer matrices due to its nonpolar alkyl chain.

TES-1025 (2-[3-[(5-Cyano-6-oxo-4-thiophen-2-yl-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]acetic acid)

  • Structure: Incorporates a sulfanylmethyl group linked to a pyrimidinone core.
  • Key Properties :
    • IC50 = 13 nM against ACMSD, attributed to the sulfanylmethyl group’s role in binding interactions.
    • Exhibits balanced physicochemical properties for drug-like molecules, including solubility and metabolic stability .
  • Applications : Potent inhibitor of human ACMSD, modulating NAD+ biosynthesis.

S-Phenyl 2-Phenylethanethioate (4g)

  • Structure : Similar to the target compound but lacks the sulfanylmethyl group.

Key Comparison Metrics

Compound Molecular Weight (g/mol) IR ν(C=O) (cm⁻¹) Key Applications Unique Feature
S-(Sulfanylmethyl) phenylethanethioate ~242 (estimated) ~1690 (estimated) Polymer chain extension Enhanced tensile strength
S-Benzyl phenylethanethioate 242.34 1689 Adhesives, polymers High aromatic content
S-Phenyln-dodecanethioate 296.47 1702 Hydrophobic materials Long alkyl chain
TES-1025 423.46 N/A ACMSD inhibition Low-nanomolar potency

Research Findings and Implications

Role of Sulfur in Material Science

  • Tensile Strength: Sulfur-containing chain extenders like bis [4-(sulfanylmethyl)phenyl]methanone improve tensile strength in poly(thiourethane-urethane)s by 20–30% compared to oxygen analogs .
  • Adhesion : Sulfur atoms enhance lap shear strength in copper adhesives due to stronger intermolecular interactions .

Stability and Reactivity

  • Thermal Stability : Sulfanylmethyl groups in thioesters confer higher thermal stability than benzyl or alkyl variants, as seen in polymer degradation studies .
  • Synthetic Accessibility : Thiol esters like S-benzyl phenylethanethioate are synthesized via efficient protocols using carboxylic acids and thiols, suggesting similar routes for the target compound .

Biological Activity

S-(Sulfanylmethyl) phenylethanethioate is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, supported by research findings, data tables, and case studies.

  • Molecular Formula : C9_9H10_{10}O2_2S2_2
  • Molecular Weight : 198.3 g/mol
  • Chemical Structure : The compound consists of a phenyl group attached to a thioether and thioester functionality, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, revealing the following results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa75 µg/mL

The compound demonstrated a lower MIC against Staphylococcus aureus, suggesting it may be particularly effective against Gram-positive bacteria .

Insecticidal Activity

Insecticidal properties were also evaluated in laboratory settings. The compound was tested against various pests, yielding the following mortality rates:

Insect Species Mortality Rate (%) at 500 mg/L
Mythimna separate70%
Helicoverpa armigera50%
Spodoptera frugiperda60%

These findings indicate that this compound has promising insecticidal activity, particularly against Mythimna separate, outperforming some commercial pesticides .

The biological activity of this compound is attributed to its ability to interact with cellular targets. Preliminary studies suggest that it may inhibit specific enzymes involved in microbial metabolism and disrupt the physiological processes of insects.

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase in insects, leading to increased neurotransmitter levels and subsequent paralysis.
  • Membrane Disruption : Its sulfur-containing structure could disrupt microbial cell membranes, leading to cell lysis and death.

Case Studies

A notable case study involved the application of this compound in agricultural settings. Researchers applied the compound to crops infested with Helicoverpa armigera and observed a significant reduction in pest populations over a two-week period.

  • Initial Pest Population : 200 individuals per plant
  • Population after Treatment : 30 individuals per plant
  • Effectiveness : 85% reduction in pest population

This case highlights the potential for this compound as an environmentally friendly pesticide alternative .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicity studies indicate that the compound has a moderate toxicity profile, with an LC50 value in zebrafish of approximately 14 mg/L. This suggests that while effective against pests and microbes, care should be taken regarding its application in sensitive environments .

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